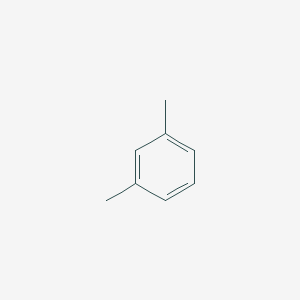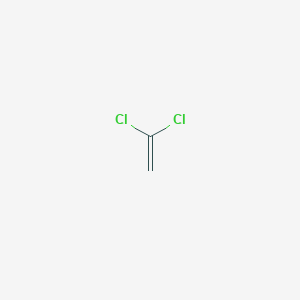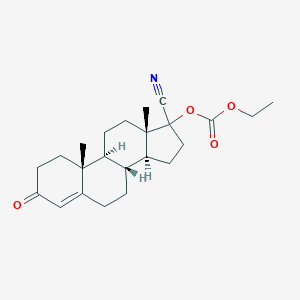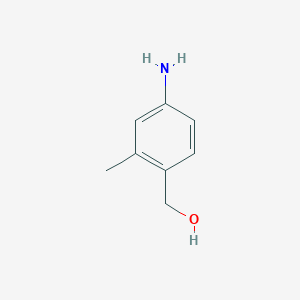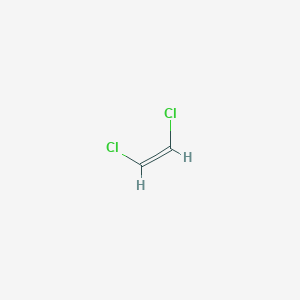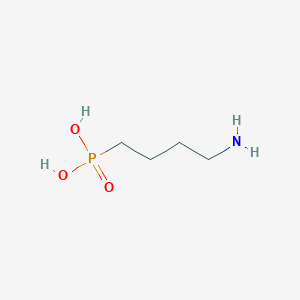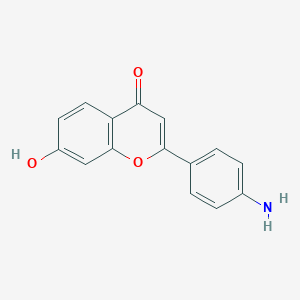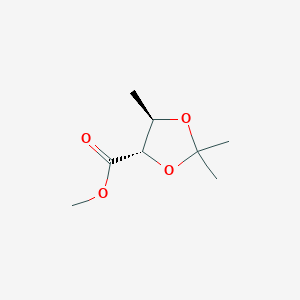
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, also known as MTDC, is a versatile and useful molecule in organic chemistry. It is a versatile and useful molecule due to its unique structure, which includes a carboxylate group and two methyl groups. MTDC has a wide range of applications in organic synthesis, scientific research, and drug development.
Scientific Research Applications
Structure Elucidation and Synthesis
- Chemical Analysis of Insect Secretions : The compound was identified in the metasternal glands of Triatoma species, which are true bugs of the Triatominae subfamily. Researchers conducted chemical analyses and synthesized optically active derivatives of related dioxolanes (Bohman et al., 2011).
Chemical Synthesis Methods
- Catalytic Synthesis of Heterocyclic Derivatives : Studies have explored the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives using catalytic oxidative carbonylation conditions. This demonstrates the versatility of the compound in synthesizing a range of heterocyclic derivatives (Bacchi et al., 2005).
NMR Characterization
- NMR Studies of Fluorinated Derivatives : The compound's fluorinated derivatives have been characterized using advanced nuclear magnetic resonance (NMR) techniques, shedding light on their structural and isomeric complexities (Zhang et al., 2013).
Biological Applications
- Insect Communication : Research indicates that certain insects, like the triatomine bug Triatoma brasiliensis, release a mixture of enantiomers of a similar dioxolane compound as part of their communication system (Unelius et al., 2010).
Material Science
- Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly in exploring the reactivity of cyclic ketene acetals in cationic copolymerization, indicating potential applications in material science (Wu et al., 1998).
Safety and Hazards
properties
IUPAC Name |
methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38410-80-9 | |
| Record name | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





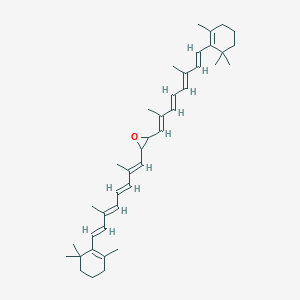
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
